Cas no 416869-24-4 (N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine)

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine is a synthetic organic compound featuring a piperidine core substituted with an ethyl group at the 1-position and an amine functional group at the 4-position, further modified by a 2-chlorobenzyl moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or building block for bioactive molecules. The presence of the chlorophenyl group may enhance lipophilicity, influencing binding affinity in target interactions. The compound's well-defined structure and purity make it suitable for exploratory synthesis and structure-activity relationship studies. Its stability under standard conditions ensures reliable handling in laboratory settings. Further applications may include catalysis or material science, depending on derivatization.
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine structure
416869-24-4 structure
Product name:N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine
CAS No:416869-24-4
MF:C14H21ClN2
MW:252.782942533493
CID:5049001

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
    • Oprea1_298897
    • HMS1581P17
    • N-(2-Chlorobenzyl)-1-ethylpiperidin-4-amine
    • N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine
    • Inchi: 1S/C14H21ClN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3
    • InChI Key: DSKMCJDMLRRYLF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC1CCN(CC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 214
  • XLogP3: 2.9
  • Topological Polar Surface Area: 15.3

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9857-0.5g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
0.5g
$551.0 2023-09-06
TRC
N299566-100mg
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4
100mg
$ 95.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629778-2.5g
N-(2-chlorobenzyl)-1-ethylpiperidin-4-amine
416869-24-4 98%
2.5g
¥34288.00 2024-05-14
TRC
N299566-1g
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4
1g
$ 570.00 2022-06-03
Life Chemicals
F1967-9857-10g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F1967-9857-2.5g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
2.5g
$1267.0 2023-09-06
TRC
N299566-500mg
n-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4
500mg
$ 365.00 2022-06-03
Life Chemicals
F1967-9857-5g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-9857-0.25g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-9857-1g
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
416869-24-4 95%+
1g
$580.0 2023-09-06

Additional information on N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4): An Overview

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the piperidine family and features a unique combination of functional groups that contribute to its diverse biological activities.

The structure of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine consists of a piperidine ring substituted with an ethyl group at the 1-position and an N-substituted (2-chlorophenyl)methyl group at the 4-position. This structural arrangement imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

Recent studies have highlighted the potential of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to act as a potent and selective inhibitor of certain enzymes involved in neurodegenerative diseases. This finding opens up new avenues for the development of targeted therapies aimed at mitigating the progression of conditions such as Alzheimer's and Parkinson's disease.

In addition to its potential therapeutic applications, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has been investigated for its pharmacological properties. Preclinical studies have shown that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and organs without causing significant adverse effects.

The synthesis of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has been optimized through various methodologies, with recent advancements focusing on improving yield and reducing environmental impact. One notable approach involves the use of transition-metal-catalyzed coupling reactions, which have proven to be highly efficient and scalable. This method not only enhances the overall synthetic process but also aligns with the principles of green chemistry, making it an attractive option for large-scale production.

Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no serious adverse events reported. These findings provide a strong foundation for advancing to later stages of clinical development, where further evaluation will be conducted to assess its therapeutic potential in specific patient populations.

Beyond its direct therapeutic applications, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine has also been explored as a tool compound in basic research. Its ability to selectively modulate specific biological targets makes it a valuable reagent for probing cellular mechanisms and signaling pathways. This utility extends to areas such as drug discovery, where it can serve as a lead compound for the development of more potent and selective derivatives.

In conclusion, N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine (CAS No. 416869-24-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacological properties, and promising preclinical results position it as a valuable candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and advancing our understanding of complex biological processes.

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